

The Biological Versatility of 2-Acetyl-4(3H)-quinazolinone Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 2-Acetyl-4(3H)-quinazolinone

Cat. No.: B098200

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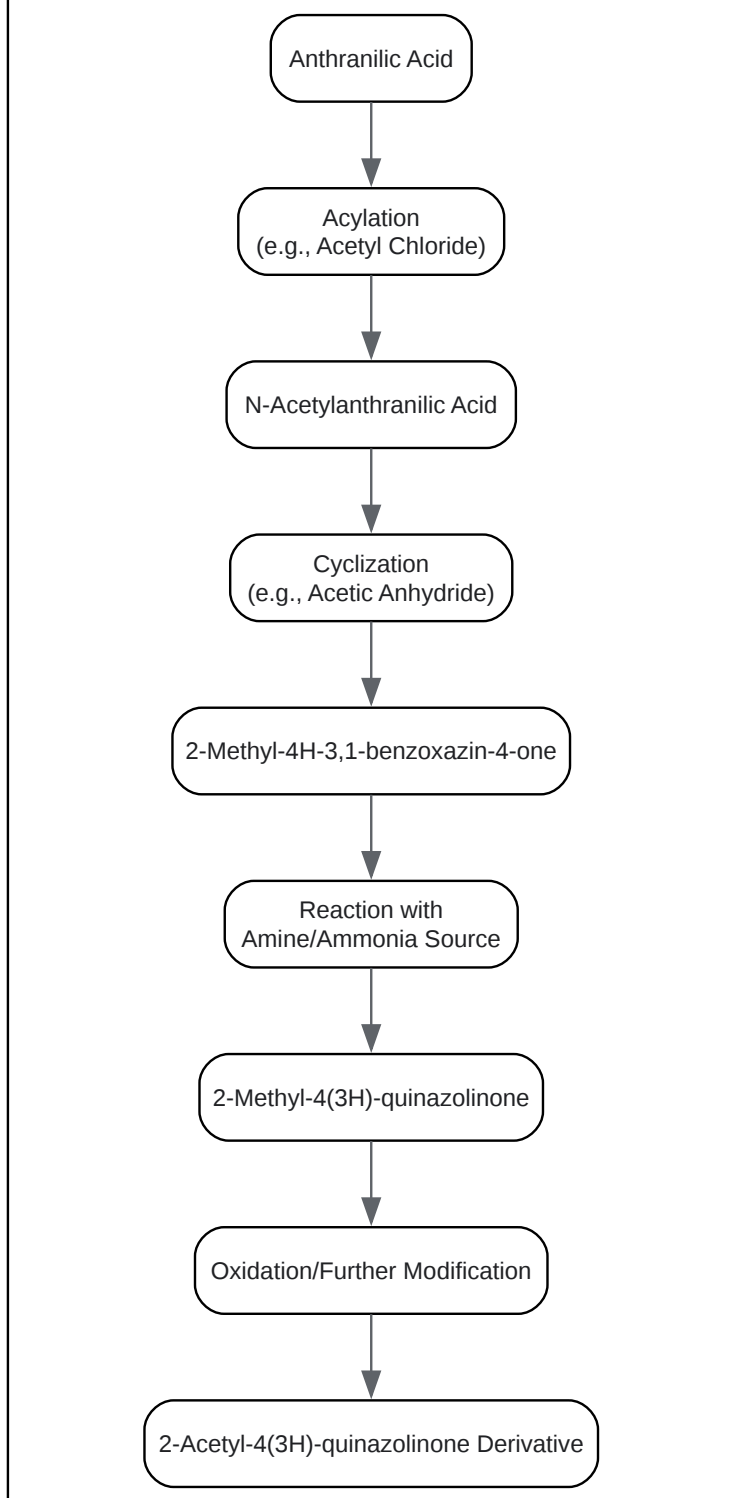
For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. Among its numerous derivatives, those bearing a **2-acetyl-4(3H)-quinazolinone** core have emerged as a subject of significant interest for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological activities, and experimental evaluation of this promising class of compounds. While quantitative biological data for the 2-acetyl subclass is limited in publicly available literature, this guide presents data from structurally related 2-substituted quinazolinone derivatives to provide a representative understanding of their potential.

Synthesis of 2-Acetyl-4(3H)-quinazolinone Derivatives

The synthesis of **2-acetyl-4(3H)-quinazolinone** derivatives typically follows a multi-step pathway, commencing from readily available starting materials. A general synthetic route is outlined below.

General Synthesis of 2-Acetyl-4(3H)-quinazolinones



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A generalized synthetic pathway for **2-acetyl-4(3H)-quinazolinone** derivatives.

Biological Activities and Quantitative Data

While specific quantitative data for **2-acetyl-4(3H)-quinazolinone** derivatives are scarce, the broader class of 2-substituted quinazolinones, particularly those with small alkyl groups at the 2-position, have demonstrated significant potential across several therapeutic areas. The following tables summarize representative data from these closely related analogs.

Anticonvulsant Activity

Quinazolinone derivatives have been extensively investigated for their anticonvulsant properties. The data below is for various 2-substituted quinazolinones.

Compound ID	Substitution at C2	Animal Model	Test	Dose (mg/kg)	Activity (% Protection)	Reference
1	-CH ₃	Mouse	MES	30	100%	[1]
2	-CH ₃	Mouse	scPTZ	100	66%	[2]
3	-CH ₂ CH ₂ Ph	Mouse	MES	100	83%	[2]
4	-CH ₂ -thienyl	Mouse	MES	30	100%	[1]

MES: Maximal Electroshock Seizure; scPTZ: Subcutaneous Pentylenetetrazole

Anti-inflammatory Activity

The anti-inflammatory potential of quinazolinone derivatives is a promising area of research. The table below presents data for 2-methyl-4(3H)-quinazolinone derivatives with various substitutions on the quinazolinone ring or at the N3 position.

Compound ID	C2-Substitution	Other Substitutions	Animal Model	Assay	Dose (mg/kg)	Edema Inhibition (%)	Reference
5	-CH ₃	3-(p-chlorobenzylideneamino)phenyl	Rat	Carrageenan-induced paw edema	50	20.4	[3]
6	-CH ₃	6-bromo, 3-[2-(p-chlorophenyl)-4-oxo-1,2,3,4-tetrahydrothiazolidin-3-yl]phenyl	Rat	Carrageenan-induced paw edema	50	32.5	[3]
7	-CH ₃	3-amino	Rat	Carrageenan-induced paw edema	50	16.3-36.3	[4]

Antimicrobial Activity

The antimicrobial efficacy of quinazolinone derivatives against a range of pathogens is well-documented. The following table includes Minimum Inhibitory Concentration (MIC) values for various 2-substituted analogs.

Compound ID	C2-Substitution	Microorganism	MIC (µg/mL)	Reference
8	-CH ₃	Staphylococcus aureus	>128	[5]
9	-CH ₃	Escherichia coli	>128	[5]
10	-NH(3,5-dichlorophenyl)	S. aureus ATCC25923	3.9	[6]
11	-NH(3,4-difluorobenzyl)	S. aureus USA300 JE2	0.02	[6]

Anticancer Activity

The cytotoxic effects of quinazolinone derivatives against various cancer cell lines have been a major focus of drug discovery efforts. The table below shows the half-maximal inhibitory concentration (IC₅₀) values for representative 2-substituted quinazolinones.

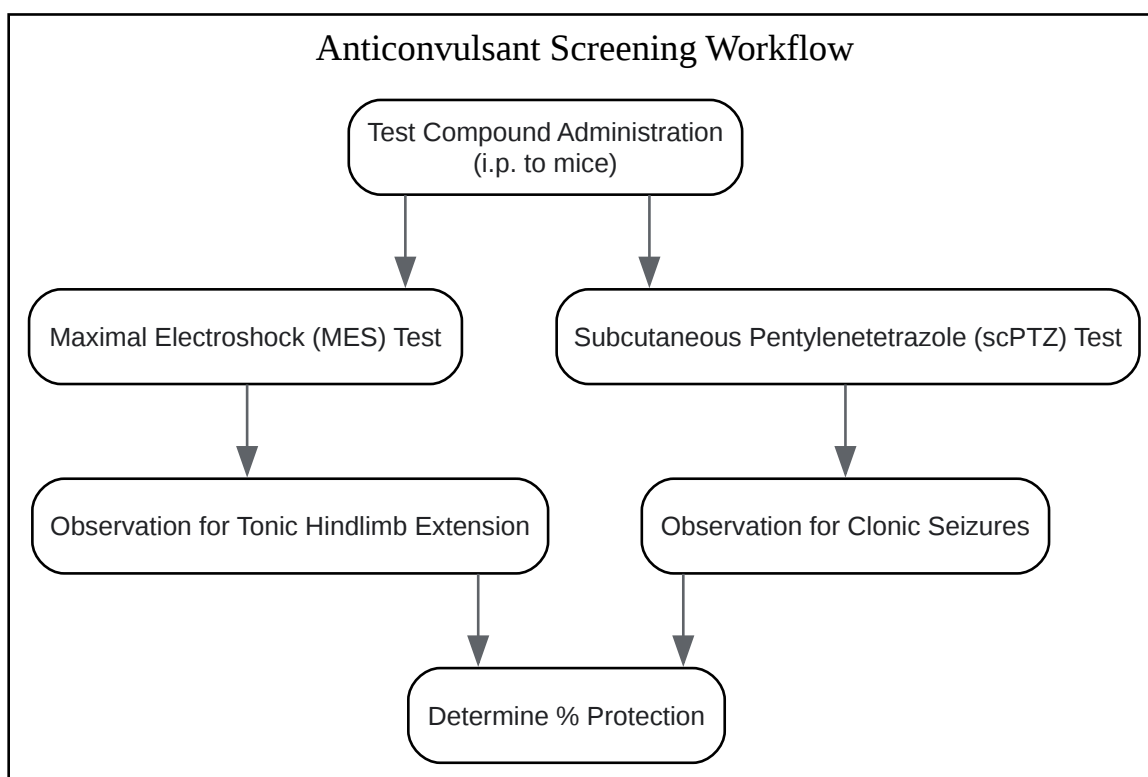
Compound ID	C2-Substitution	Cell Line	IC ₅₀ (µM)	Reference
12	-phenyl	PC3 (Prostate)	10	[7]
13	-phenyl	MCF-7 (Breast)	10	[7]
14	-phenyl	HT-29 (Colon)	12	[7]
15	2'-methoxyphenyl	Various	Not specified, but showed remarkable profile	[8]
16	-methyl-3-(heteroaryl)	L1210 (Leukemia)	5.8	

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the evaluation of **2-acetyl-4(3H)-quinazolinone** derivatives and their analogs.

Anticonvulsant Screening

A common workflow for initial anticonvulsant screening involves both chemically and electrically induced seizure models.



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Workflow for anticonvulsant activity screening.

Maximal Electroshock (MES) Test This test is a model for generalized tonic-clonic seizures. An electrical stimulus is applied via corneal or ear-clip electrodes to induce seizures. The abolition of the tonic hindlimb extensor component of the seizure is considered the endpoint, indicating protection.

Subcutaneous Pentylentetrazole (scPTZ) Test This test is a model for myoclonic and absence seizures. A chemical convulsant, pentylentetrazole (PTZ), is administered subcutaneously to induce clonic seizures. The absence of a generalized clonic seizure for a defined period is the endpoint for protection.

Anti-inflammatory Assay

Carrageenan-Induced Paw Edema in Rats This is a widely used model for acute inflammation. Edema is induced by injecting a carrageenan solution into the sub-plantar region of a rat's hind paw. The volume of the paw is measured at various time points after carrageenan injection. The anti-inflammatory activity of a test compound, administered prior to the carrageenan, is determined by its ability to reduce the swelling.

Antimicrobial Susceptibility Testing

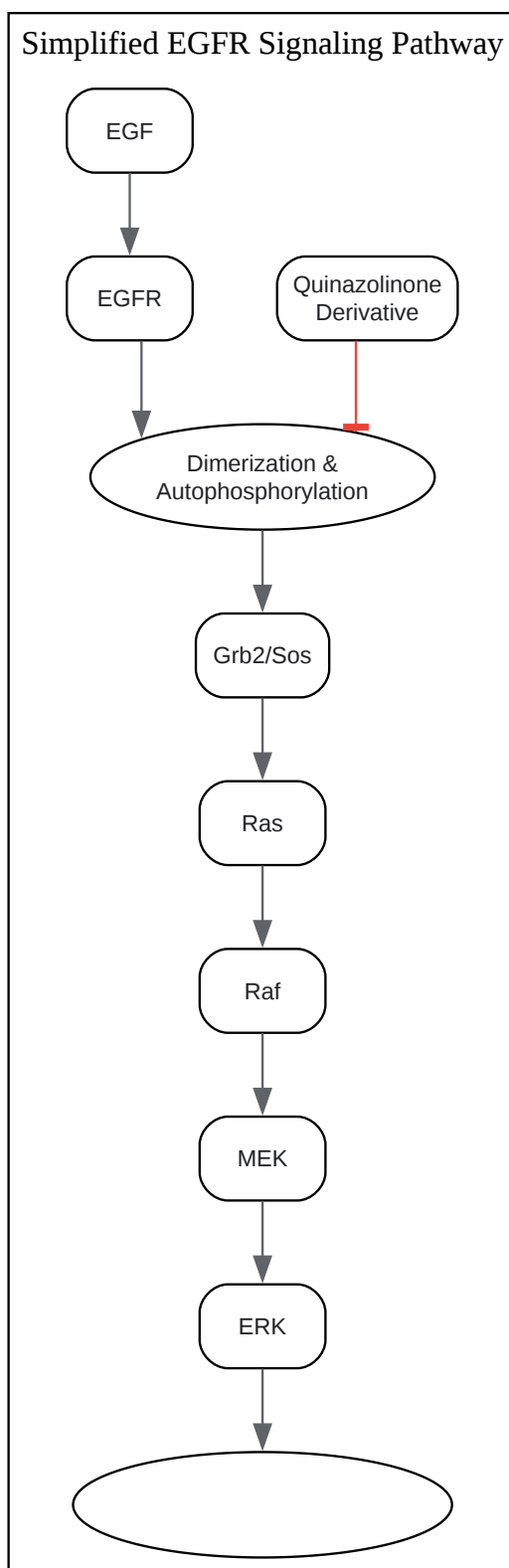
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound at which no visible growth occurs.

In Vitro Anticancer Assay

MTT Assay for Cytotoxicity The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells, allowing for the determination of the cytotoxic effects of a test compound.

Signaling Pathways

The anticancer activity of many quinazolinone derivatives has been linked to their ability to inhibit key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.



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Inhibition of the EGFR signaling pathway by quinazolinone derivatives.

Conclusion

2-Acetyl-4(3H)-quinazolinone derivatives represent a class of compounds with significant therapeutic potential. While specific biological activity data for this subclass is an area requiring further research, the broader family of 2-substituted quinazolinones demonstrates robust anticonvulsant, anti-inflammatory, antimicrobial, and anticancer properties. The experimental protocols and representative data presented in this guide offer a solid foundation for researchers and drug development professionals to explore and advance the therapeutic applications of this versatile chemical scaffold. Future structure-activity relationship studies focusing on the 2-acetyl moiety are warranted to fully elucidate the potential of these compounds.

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